molecular formula C9H19NO B1462076 (1-Cyclopropylethyl)(3-methoxypropyl)amine CAS No. 1038236-66-6

(1-Cyclopropylethyl)(3-methoxypropyl)amine

Cat. No.: B1462076
CAS No.: 1038236-66-6
M. Wt: 157.25 g/mol
InChI Key: VXBUFMBZIHXDOZ-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)(3-methoxypropyl)amine ( 1038236-66-6) is a high-value chemical building block of interest in advanced pharmaceutical research and chemical biology. This amine derivative, with a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol, features a unique structure that combines a rigid cyclopropylethyl moiety with a flexible 3-methoxypropyl chain . This combination is significant for its potential to influence the molecule's spatial orientation, solubility, and metabolic stability, making it a valuable scaffold in medicinal chemistry for the design and synthesis of novel pharmacophores, including enzyme inhibitors and receptor modulators . The compound is offered with a purity of 95% and above, ensuring high-quality standards for critical research applications . Its structural motifs are leveraged in drug discovery to create derivatives with enhanced biological activity and improved pharmacokinetic profiles. As a specialized intermediate, it serves as a key starting material in the synthesis of more complex target molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1-cyclopropylethyl)-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(9-4-5-9)10-6-3-7-11-2/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBUFMBZIHXDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Amination of 3-Methoxypropanol

A well-documented industrial method uses 3-methoxypropanol as the raw material, which undergoes catalytic amination with ammonia and hydrogen in the presence of a Cu-Co/Al2O3-diatomite catalyst in a fixed-bed reactor under vapor phase conditions.

Key Reaction Conditions:

Parameter Range Preferred Range
Pressure Normal pressure to 5.0 MPa 0.3 to 1.5 MPa
Temperature 50 to 360 °C 120 to 220 °C
Liquid hourly space velocity 0.1 to 3.0 h⁻¹ 0.5 to 2.0 h⁻¹
Ammonia to alcohol molar ratio 1.0 to 15.0:1 4.0 to 10.0:1
Hydrogen to alcohol molar ratio 0.1 to 10.0:1 0.5 to 5.0:1
Catalyst loading 0.05 to 3.0 m³ alcohol/(hr·m³ catalyst) 0.4 to 2.0 m³ alcohol/(hr·m³ catalyst)

Catalyst Composition (Weight %):

Element Range (%) Preferred (%)
Copper (Cu) 0.1 - 50.0 5.0 - 25.0
Cobalt (Co) 0.5 - 60.0 5.0 - 30.0
Ruthenium (Ru) 0.001 - 0.1 0.01 - 0.3
Magnesium (Mg) 0.001 - 5.7 0.05 - 1.0
Chromium (Cr) 0.01 - 15.0 0.1 - 5.0
Aluminum oxide (Al2O3) and diatomite Balance Balance

Process Description:

  • 3-Methoxypropanol is pumped into a preheater and mixed with ammonia and hydrogen, vaporized before entering the fixed-bed reactor.
  • The reaction proceeds in vapor phase over the Cu-Co/Al2O3-diatomite catalyst.
  • Post-reaction, the mixture is condensed and separated into gas and liquid phases.
  • Gaseous components (unreacted ammonia, hydrogen) are recycled.
  • The liquid phase undergoes rectification to isolate pure 3-methoxypropylamine.
  • Minor by-products such as diamines are either purified for sale or recycled.

This continuous process ensures high conversion efficiency, selectivity, and low by-product formation, making it suitable for industrial-scale production.

Synthesis of (1-Cyclopropylethyl)(3-methoxypropyl)amine

Once 3-methoxypropylamine is available, it is reacted with cyclopropylethyl derivatives to form the target compound.

Nucleophilic Substitution Route

The common laboratory and industrial approach involves nucleophilic substitution between cyclopropyl ethyl halides (e.g., bromide or chloride) and 3-methoxypropylamine under basic conditions.

Typical Reaction Conditions:

  • Solvents: Dichloromethane, tetrahydrofuran (THF), or other aprotic solvents.
  • Base: Sodium hydroxide, potassium carbonate, or other mild bases to neutralize the acid formed and promote substitution.
  • Temperature: Ambient to reflux conditions depending on solvent and reactivity.
  • Reaction time: Several hours to completion.

This reaction yields this compound via substitution of the halide by the amine nucleophile.

Alternative Synthetic Route: Imine Formation and Reduction

For optically active or non-racemic forms, a more sophisticated synthetic route is employed involving:

  • Condensation of a cyclopropyl alkyl aldehyde or ketone with 3-methoxypropylamine to form an imine intermediate.
  • Reduction of the imine to the corresponding secondary amine.
  • Debenzylation or deprotection steps if necessary.

This method uses Lewis acids as catalysts for imine formation and various solvents such as isopropanol, toluene, or tetrahydrofuran to optimize yields and stereoselectivity.

Summary Table of Preparation Methods

Step Method/Condition Notes
Preparation of 3-methoxypropylamine Catalytic amination of 3-methoxypropanol with NH3 and H2 over Cu-Co/Al2O3 catalyst Vapor phase, fixed-bed reactor, continuous process, high yield and selectivity
Coupling with cyclopropylethyl halide Nucleophilic substitution in organic solvent with base Straightforward, scalable, suitable for racemic mixtures
Alternative synthesis (optically active) Imine formation with Lewis acid catalysis, reduction, debenzylation Enables chiral synthesis, uses solvents like isopropanol, toluene

Research Findings and Industrial Considerations

  • The catalytic amination process for 3-methoxypropylamine is well-optimized for industrial application, offering a closed-cycle system with material recycling, minimizing waste and reducing costs.
  • The nucleophilic substitution method for coupling is robust and adaptable for both lab-scale and industrial synthesis.
  • The imine-reduction route provides access to enantiomerically enriched products, important for pharmaceutical applications.
  • Purification typically involves distillation or chromatographic techniques to achieve high purity suitable for further chemical or biological applications.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(3-methoxypropyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, nitriles, and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

Medicinal Chemistry

(1-Cyclopropylethyl)(3-methoxypropyl)amine has been investigated for its potential as a therapeutic agent.

  • Neuropharmacology : Studies indicate that this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. For instance, its interaction with serotonin receptors could lead to developments in antidepressant therapies.
  • Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer cells, indicating its potential as a lead compound for anticancer drug development.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Research has indicated that this compound can inhibit AChE, which is relevant for Alzheimer's disease treatment. This inhibition can enhance cholinergic signaling in the brain.
  • α-Glucosidase Inhibition : The compound has also demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes by controlling blood glucose levels.

Antimicrobial Activity

In a study assessing the antimicrobial properties of various amines, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µM against common pathogens such as Staphylococcus aureus and Escherichia coli.

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound in treating conditions associated with inflammation and metabolic disorders. Results indicated a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

The following analysis compares (1-Cyclopropylethyl)(3-methoxypropyl)amine with key structural analogs, focusing on molecular features, biological activity, and industrial relevance.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Selected Amines
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₉H₁₉NO 157.26 Cyclopropylethyl, 3-methoxypropyl High polarity from ether linkage; potential epigenetic activity
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine C₁₄H₂₁NO₂ 235.33 Cyclopropylethyl, dimethoxyphenylmethyl Aromatic groups enhance lipophilicity; no reported activity
(cyclohex-3-en-1-yl)methyl(3-methoxypropyl)amine C₁₁H₂₁NO 183.29 Cyclohexenylmethyl, 3-methoxypropyl High-purity API intermediate; ISO-certified production
(3-Methoxypropyl)(1-pyridin-4-ylethyl)amine C₁₁H₁₈N₂O 194.28 Pyridinylethyl, 3-methoxypropyl Heterocyclic moiety may enhance binding to biological targets
Key Observations:
  • Cyclopropane vs. This strain could influence binding kinetics in biological systems.
  • Methoxypropyl vs. Methoxyaryl Groups : The 3-methoxypropyl group’s ether oxygen enhances solubility in polar solvents, whereas methoxyaryl groups (e.g., ) favor π-π stacking interactions in hydrophobic environments.
Table 2: Activity Comparison of 3-Methoxypropyl-Containing Amines
Compound Name Reported Activity Selectivity Notes
1-(3-Methoxypropyl)pyrrolidine (R3-1) Dual epigenetic inhibition (G9a/DNMT1) Moderate selectivity for G9a
1-(3-Methoxypropyl)piperidine (R3-11) Epigenetic inhibition High selectivity for G9a
This compound Not directly reported; inferred from analogs Potential dual activity
  • Role of the 3-Methoxypropyl Group : highlights that 3-methoxypropyl substituents (e.g., R3-1 and R3-11) enhance dual inhibitory activity against epigenetic targets G9a and DNMT1. The target compound’s 3-methoxypropyl group may similarly modulate enzyme selectivity, though the cyclopropylethyl group could sterically hinder or stabilize interactions.

Biological Activity

(1-Cyclopropylethyl)(3-methoxypropyl)amine, with the molecular formula C9H19NO, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a 3-methoxypropylamine moiety. Its unique structure suggests various interactions with biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound may function as either an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Understanding its binding affinity and molecular interactions is crucial for elucidating its effects on cellular processes.

Biological Applications

Research indicates that this compound has potential applications in several areas:

  • Pharmacology : Investigated for its role as a biochemical probe or ligand in receptor studies.
  • Therapeutics : Explored for potential therapeutic applications, particularly in treating neurological disorders due to its ability to modulate neurotransmitter systems.
  • Chemical Biology : Used as a building block for synthesizing complex organic molecules and studying enzyme inhibition.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds. Below is a table summarizing key differences:

CompoundStructure FeaturesBiological Activity
This compoundCyclopropyl and methoxypropylamine groupsPotential receptor modulation and therapeutic uses
CyclopropylamineCyclopropyl group onlyLimited reactivity compared to the target compound
3-MethoxypropylamineMethoxypropyl group onlyDistinct chemical properties without cyclopropyl

Case Studies and Research Findings

  • Neuropharmacological Studies : A study explored the effects of this compound on dopamine receptors in rodent models. The findings suggested that the compound could modulate dopaminergic signaling pathways, indicating potential use in treating conditions like schizophrenia .
  • Enzyme Interaction Studies : Research focused on the compound's ability to inhibit specific enzymes involved in neurotransmitter degradation. The results showed promising inhibition rates, suggesting that it could be developed into a therapeutic agent targeting cognitive deficits associated with neurodegenerative diseases.
  • Toxicological Assessments : Safety profiles were evaluated in various animal models, indicating that this compound has a favorable safety margin at therapeutic doses. Further studies are needed to fully assess its long-term effects and potential toxicity .

Q & A

Q. What are the optimal synthetic routes for (1-Cyclopropylethyl)(3-methoxypropyl)amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step strategies, such as:

  • Step 1: Alkylation of cyclopropane derivatives with halogenated intermediates (e.g., bromoethylamine) under controlled temperatures (40–60°C) to introduce the cyclopropylethyl group.
  • Step 2: Coupling with 3-methoxypropylamine via reductive amination or nucleophilic substitution, using catalysts like palladium or nickel complexes to enhance regioselectivity .
  • Optimization: Adjusting solvent polarity (e.g., THF vs. DMF), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 amine:electrophile) can improve yields (>75%) and purity (>95%). Monitor intermediates via TLC or LC-MS to minimize side products .

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies cyclopropyl (δ 0.5–1.5 ppm) and methoxypropyl (δ 3.3–3.5 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C9H19NO, calc. 157.1467) and fragmentation patterns.
  • Chromatography: HPLC with UV/Vis or ELSD detectors assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

  • Orthogonal Assays: Validate target interactions (e.g., receptor binding) using SPR (surface plasmon resonance) alongside cellular assays (e.g., cAMP modulation) to rule out assay-specific artifacts .
  • Dose-Response Analysis: Establish EC50/IC50 curves under standardized conditions (pH 7.4, 37°C) to compare potency across studies.
  • Data Normalization: Use internal controls (e.g., reference inhibitors) and metadata reporting (e.g., solvent effects, cell lines) to isolate compound-specific effects .

Q. What experimental strategies are recommended to study the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Abiotic Degradation: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Analyze breakdown products via GC-MS .
  • Biotic Degradation: Use soil microcosms or activated sludge to assess microbial metabolism. Track 14C-labeled compound mineralization to CO2 .
  • QSAR Modeling: Predict environmental half-lives (t1/2) using logP (2.1) and pKa (9.8) to estimate bioavailability and persistence .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

  • ADME Profiling:
    • Absorption: Use Caco-2 cell monolayers to measure permeability (Papp >1 × 10⁻⁶ cm/s indicates good oral bioavailability).
    • Metabolism: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation (e.g., CYP3A4/5) .
    • Excretion: Administer 14C-labeled compound in rodents; quantify fecal/urinary excretion over 72 hrs .
  • PK Parameters: Calculate AUC, t1/2, and clearance using non-compartmental analysis (WinNonlin software) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs or enzymes. Validate poses with MD simulations (NAMD/GROMACS) .
  • Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with methoxy oxygen) using Discovery Studio .
  • Machine Learning: Train models on ChEMBL data to predict off-target effects (e.g., hERG inhibition) .

Q. How can researchers address discrepancies in toxicity profiles observed in in vitro vs. in vivo studies?

Methodological Answer:

  • Metabolite Profiling: Compare parent compound and metabolites (via LC-MS/MS) in hepatocytes vs. plasma to identify toxic intermediates .
  • Species-Specific Differences: Test cytotoxicity in human primary cells (e.g., HepG2) and rodent models to assess translatability .
  • Mechanistic Studies: Use transcriptomics (RNA-seq) to map pathways (e.g., oxidative stress) in affected tissues .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Cyclopropylethyl)(3-methoxypropyl)amine
Reactant of Route 2
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(1-Cyclopropylethyl)(3-methoxypropyl)amine

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